REACTION_SMILES
|
[C:8]([CH3:9])([CH3:10])([CH3:11])[O:12][C:13]([CH:14]1[N:15]([C:19]([CH:20]([NH:21][C:22](=[O:23])[O:24][CH2:25][c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[CH:32]([CH3:33])[CH3:34])=[O:35])[CH2:16][CH2:17][CH2:18]1)=[O:36].[CH2:37]([Cl:38])[Cl:39].[OH:1][C:2]([C:3]([F:4])([F:5])[F:6])=[O:7]>>[O:12]=[C:13]([CH:14]1[N:15]([C:19]([CH:20]([NH:21][C:22](=[O:23])[O:24][CH2:25][c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[CH:32]([CH3:33])[CH3:34])=[O:35])[CH2:16][CH2:17][CH2:18]1)[OH:36]
|
Name
|
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:8]([CH3:9])([CH3:10])([CH3:11])[O:12][C:13]([CH:14]1[N:15]([C:19]([CH:20]([NH:21][C:22](=[O:23])[O:24][CH2:25][c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[CH:32]([CH3:33])[CH3:34])=[O:35])[CH2:16][CH2:17][CH2:18]1)=[O:36].[CH2:37]([Cl:38])[Cl:39].[OH:1][C:2]([C:3]([F:4])([F:5])[F:6])=[O:7]>>[O:12]=[C:13]([CH:14]1[N:15]([C:19]([CH:20]([NH:21][C:22](=[O:23])[O:24][CH2:25][c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[CH:32]([CH3:33])[CH3:34])=[O:35])[CH2:16][CH2:17][CH2:18]1)[OH:36]
|
Name
|
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |